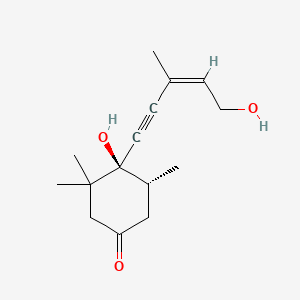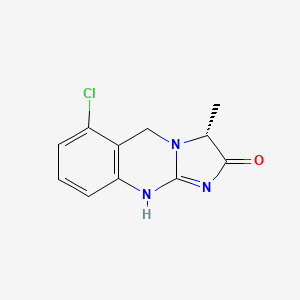
Quazinone
概要
説明
準備方法
化学反応の分析
クアジノンは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: クアジノンは、特定の条件下で酸化されて、さまざまな酸化誘導体となる可能性があります。
還元: 還元反応は、クアジノンを還元型に変換することができます。これは、薬理学的特性が異なる場合があります。
置換: クアジノンは、特定の官能基が他の官能基に置き換えられる置換反応を起こす可能性があり、特性が変化した新しい化合物が生成されます。
これらの反応で使用される一般的な試薬や条件には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります .
科学研究アプリケーション
クアジノンは、以下を含む幅広い科学研究アプリケーションを持っています。
科学的研究の応用
Quazinone has a wide range of scientific research applications, including:
作用機序
類似化合物との比較
クアジノンは、PDE3の選択的阻害と、異方性と血管拡張作用を組み合わせた特性を持つことから、ホスホジエステラーゼ阻害剤の中ではユニークです . 類似の化合物には以下が含まれます。
ミルリノン: 同様の強心作用と血管拡張作用を持つもう1つのPDE3阻害剤。
アムリノン: 心不全の治療に使用されるPDE3阻害剤。
シロスタゾール: 間歇性跛行の治療に使用されるPDE3阻害剤。
クアジノンのユニークさは、その特定の分子構造と、他のホスホジエステラーゼアイソザイムに影響を与えることなくPDE3を選択的に阻害する能力にあります .
特性
IUPAC Name |
(3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZFZYLBVSWUMT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045795 | |
| Record name | Quazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70018-51-8 | |
| Record name | Quazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70018-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quazinone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070018518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1Q7F6C2FP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Quazinone?
A: this compound acts as a selective inhibitor of phosphodiesterase 3 (PDE3). [, , ] PDE3 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound prevents cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP can have various downstream effects, particularly in smooth muscle relaxation. [, , ]
Q2: How does this compound impact vascular smooth muscle cells?
A: Research suggests that this compound can potentiate the antiproliferative effects of certain peptides like calcitonin gene-related peptide (CGRP) in vascular smooth muscle cells (VSMCs). [] This potentiation is attributed to this compound's inhibition of PDE3, leading to enhanced cAMP accumulation. CGRP itself elevates cAMP levels, and the combined effect of CGRP and this compound results in a more pronounced increase in cAMP, ultimately contributing to the inhibition of VSMC proliferation. []
Q3: Does this compound have any synergistic effects with other compounds?
A: Yes, studies show that this compound can act synergistically with other vasoactive compounds. For instance, in rat thoracic aorta, this compound enhances the direct vasorelaxant and cAMP elevating effects of adrenomedullin (ADM). [] Similarly, this compound can potentiate the cAMP elevation induced by human CGRP in rabbit aortic VSMCs. [] This synergism is attributed to the inhibition of PDE3 by this compound, allowing for a greater accumulation of cAMP in the presence of these vasoactive compounds. [, ]
Q4: Are there any known effects of this compound on neurotransmitter release?
A: While not directly addressed in the provided research, one study highlights that another PDE3 inhibitor, EHNA, did not prevent the facilitatory effect of carbon monoxide (CO) on acetylcholine (ACh) release at the frog neuromuscular junction. [] This suggests that while PDE3 plays a role in the modulation of neurotransmitter release, its inhibition by certain compounds like EHNA may not always translate to a significant effect. Further research is needed to understand the specific role of this compound in this context.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



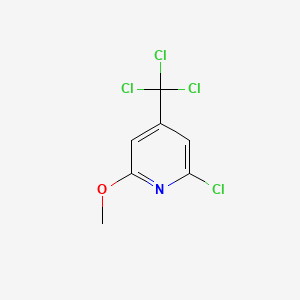
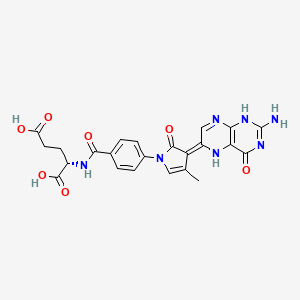
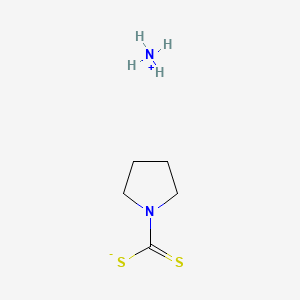
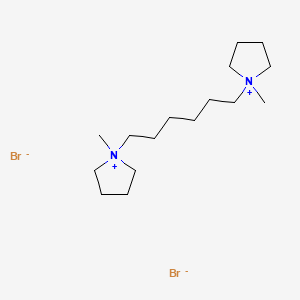

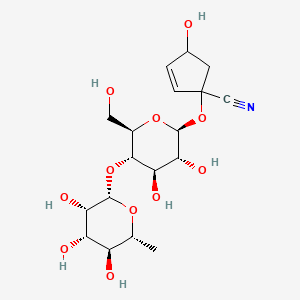
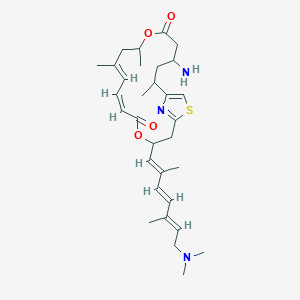
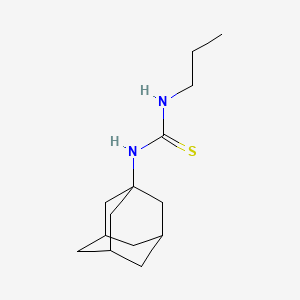
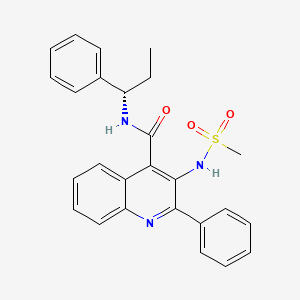
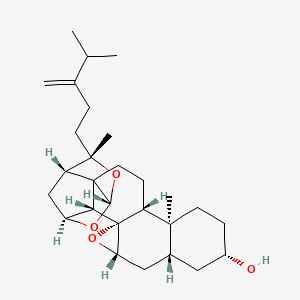
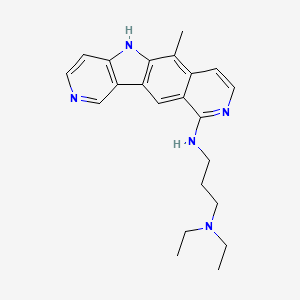
![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)
